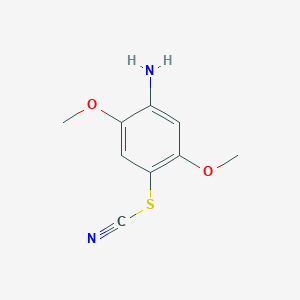
(4-Amino-2,5-dimethoxyphenyl) thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Amino-2,5-dimethoxyphenyl) thiocyanate, also known as ADPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ADPT is a thiocyanate derivative of 2,5-dimethoxyaniline, which is a widely used precursor in the synthesis of various organic compounds.
Scientific Research Applications
Synthesis and Crystallography
One application involves the synthesis of complex organic compounds and the study of their crystal structures. For example, the synthesis of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was achieved through a reaction involving potassium thiocyanate. This synthesis was part of a study aiming to understand the crystal structure of the compound, which was determined through X-ray diffraction analysis. This type of research contributes to the understanding of molecular interactions and crystallography (S. Ji, 2006).
Antimicrobial Activity
Another research avenue explores the antimicrobial properties of thiocyanate derivatives. The synthesis of novel 2-aminothiophene derivatives and their evaluation for antimicrobial activity highlight the potential of thiocyanate compounds in developing new antimicrobial agents. These compounds exhibited excellent biological activities, including antimicrobial, antifungal, and antitumor activities (K. C. Prasad et al., 2017).
Catalysis and Chemical Transformations
Research into the intramolecular aminocyanation of alkenes by cooperative palladium/boron catalysis involves the cleavage of N-CN bonds. This demonstrates the role of thiocyanate compounds in facilitating complex chemical transformations, which are crucial for synthesizing various industrially and pharmacologically relevant molecules (Yosuke Miyazaki et al., 2014).
Photocatalysis and Photochemistry
Thiocyanate compounds are also used in photochemical studies, such as the investigation of photocatalytic activities toward the reduction of CO2 to CO. This research indicates the potential of thiocyanate derivatives in contributing to renewable energy solutions and environmental remediation through the photoreduction of carbon dioxide (J. Schneider et al., 2011).
Corrosion Inhibition
Thiazoles, which can be synthesized from thiocyanate compounds, have been studied for their corrosion inhibition properties on copper surfaces. This application is particularly relevant in industries where metal preservation is crucial. The study of thiazoles as corrosion inhibitors illustrates the practical applications of thiocyanate derivatives in material science and engineering (R. Farahati et al., 2019).
properties
IUPAC Name |
(4-amino-2,5-dimethoxyphenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-12-7-4-9(14-5-10)8(13-2)3-6(7)11/h3-4H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZKZVVYCDWQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)SC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2,5-dimethoxyphenyl) thiocyanate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



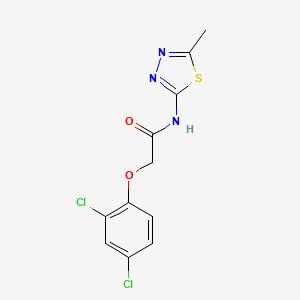
![2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2669218.png)
![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669220.png)
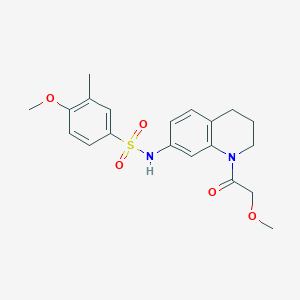
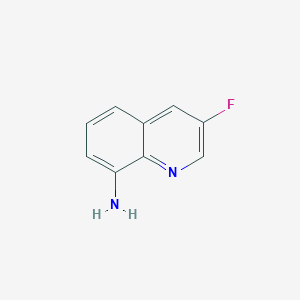


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2669227.png)
![N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![2-Methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2669229.png)
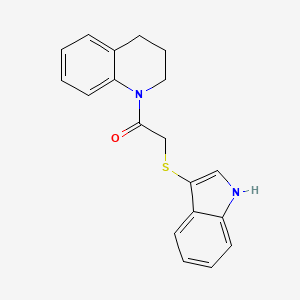
![N-[[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2669232.png)